9,10-Anthracenedione, 1-((6-aminohexyl)amino)-
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Overview
Description
9,10-Anthracenedione, 1-((6-aminohexyl)amino)- is a derivative of 9,10-anthracenedione, a compound known for its applications in various fields such as dye production and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-((6-aminohexyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1,6-hexanediamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 9,10-Anthracenedione, 1-((6-aminohexyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthracenedione derivatives, which can have different functional groups attached to the aminohexyl chain .
Scientific Research Applications
9,10-Anthracenedione, 1-((6-aminohexyl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-((6-aminohexyl)amino)- involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and topoisomerase enzymes, leading to the inhibition of DNA replication and transcription.
Pathways Involved: It induces apoptosis in cancer cells by causing DNA damage and disrupting cellular signaling pathways.
Comparison with Similar Compounds
- 9,10-Anthracenedione, 1-amino-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 9,10-Anthracenedione, 1-amino-2-methyl-
Comparison: Compared to its analogs, 9,10-Anthracenedione, 1-((6-aminohexyl)amino)- exhibits unique properties due to the presence of the aminohexyl group. This modification enhances its solubility and allows for more versatile chemical modifications.
Properties
CAS No. |
131011-90-0 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(6-aminohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c21-12-5-1-2-6-13-22-17-11-7-10-16-18(17)20(24)15-9-4-3-8-14(15)19(16)23/h3-4,7-11,22H,1-2,5-6,12-13,21H2 |
InChI Key |
NIVJPFDJZYTZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN |
Origin of Product |
United States |
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